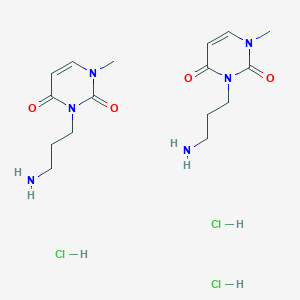

3-(3-Aminopropyl)-1-methylpyrimidine-2,4-dione;trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Aminopropyl)-1-methylpyrimidine-2,4-dione; trihydrochloride, commonly known as AMPT, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme tryptophan hydroxylase (TPH), which is responsible for the synthesis of serotonin in the brain. AMPT has been used in various studies to investigate the role of serotonin in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

I have conducted a search for the scientific research applications of “3-(3-Aminopropyl)-1-methylpyrimidine-2,4-dione;trihydrochloride”, but the information available does not directly address this specific compound. The search results pertain to similar compounds and their functionalities, such as tris(3-aminopropyl)amine-based compounds and 3-aminopropyltriethoxysilane (APTES), which are used in anion binding studies and surface modification of metal oxide nanoparticles, respectively .

Wirkmechanismus

Target of Action

It’s worth noting that aminopropyl compounds, such as 3-aminopropyltriethoxysilane (aptes), are widely used to supply amino groups for further modifications on various materials .

Mode of Action

Similar compounds like aptes are known to interact with their targets through the process of silanization, which involves the functionalization of surfaces with alkoxysilane molecules . This process allows for the covalent attachment of organic films to metal oxides such as silica and titania .

Biochemical Pathways

Related compounds have been shown to activate death receptor (dr) pathways in prion diseases . Activation of DRs can regulate cell survival or apoptosis, autophagy, and necroptosis based on the adaptors they interact with .

Pharmacokinetics

Similar compounds like ciraparantag, an anticoagulant reversal agent, are known to reach maximum concentration within minutes after iv administration with a half-life of 12 to 19 minutes . They are primarily hydrolyzed by serum peptidases into two metabolites, neither of which has substantial activity .

Result of Action

Similar compounds like aptes have been shown to enhance the dispersibility and anti-bacterial property of metal oxide nanoparticle (monp) surfaces .

Action Environment

Similar compounds like aptes are known to be used in a variety of environments, including the process of silanization, the functionalization of surfaces with alkoxysilane molecules .

Eigenschaften

IUPAC Name |

3-(3-aminopropyl)-1-methylpyrimidine-2,4-dione;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H13N3O2.3ClH/c2*1-10-6-3-7(12)11(8(10)13)5-2-4-9;;;/h2*3,6H,2,4-5,9H2,1H3;3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEGPLRTSQTXKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)N(C1=O)CCCN.CN1C=CC(=O)N(C1=O)CCCN.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29Cl3N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B3004717.png)

![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B3004727.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3004730.png)

![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B3004731.png)

![(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004735.png)

![2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B3004736.png)